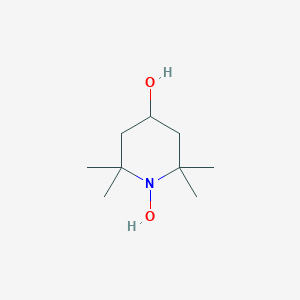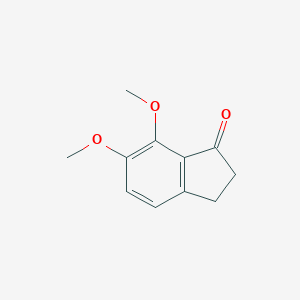
6,7-DIMETOXÍ-1-INDANONA
Descripción general
Descripción
6,7-Dimethoxy-1-indanone is an organic compound with the molecular formula C11H12O3 It is a derivative of 1-indanone, characterized by the presence of two methoxy groups at the 6th and 7th positions of the indanone ring
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-indanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Mecanismo De Acción
Target of Action
6,7-Dimethoxy-1-Indanone, also known as 6,7-Dimethoxyindan-1-one or 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one, is a compound with a broad range of biological activity 1-indanone derivatives, to which this compound belongs, have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They have also been used in the treatment of neurodegenerative diseases .
Mode of Action
It’s known that the biological activity of 1-indanone derivatives is often associated with their interaction with various cellular targets . The specific interactions and resulting changes would depend on the particular biological context and the specific target involved.
Biochemical Pathways
Given the broad range of biological activities associated with 1-indanone derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . These could include pathways related to inflammation, pain perception, viral replication, and cell proliferation, among others .
Result of Action
The molecular and cellular effects of 6,7-Dimethoxy-1-Indanone’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with 1-indanone derivatives, these effects could potentially include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects, among others .
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxy-1-indanone has been found to exhibit a broad range of biological activities. It has been studied for its potential role in biochemical reactions, particularly in relation to its interactions with enzymes, proteins, and other biomolecules . Specific enzymes, proteins, or biomolecules that 6,7-Dimethoxy-1-indanone interacts with have not been identified in the literature.
Cellular Effects
1-indanone derivatives, a class of compounds to which 6,7-Dimethoxy-1-indanone belongs, have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1-indanone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-indanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 6,7-Dimethoxy-1-indanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or column chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: The parent compound of 6,7-Dimethoxy-1-indanone, lacking the methoxy groups.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A closely related compound with methoxy groups at different positions.
2,3-Dihydro-1H-inden-1-one: Another derivative of 1-indanone, without methoxy substitutions
Uniqueness
6,7-Dimethoxy-1-indanone is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This positioning can make it more suitable for certain applications compared to its analogs .
Propiedades
IUPAC Name |
6,7-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDFFGGORMLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571064 | |
| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57441-74-4 | |
| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




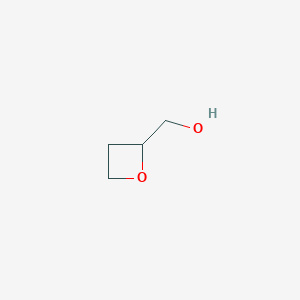

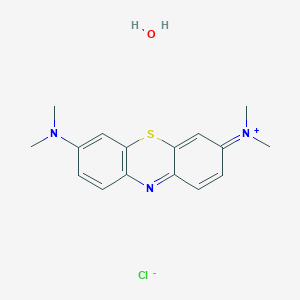

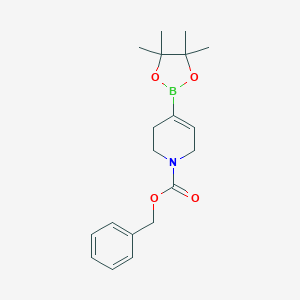

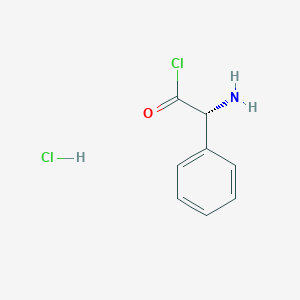
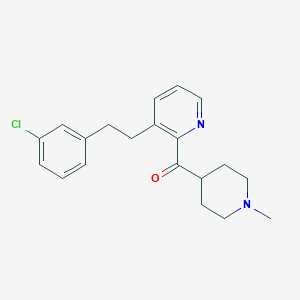
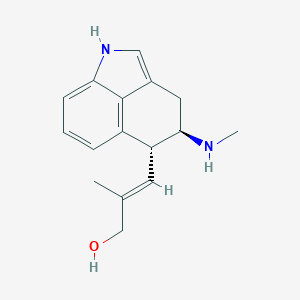
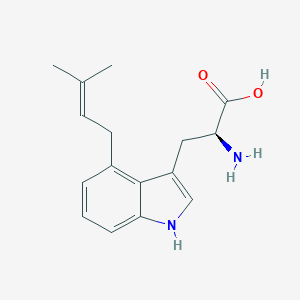
![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
